

Cetyldimethylamine: A Comprehensive Technical Overview of its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyldimethylamine, also known as N,N-dimethylhexadecan-1-amine or hexadecyldimethylamine, is a tertiary fatty amine with significant applications across various industrial and research sectors. Its utility is intrinsically linked to its physicochemical properties, particularly its melting and boiling points, which dictate its state under various conditions and inform its handling, formulation, and application. This technical guide provides an in-depth overview of the melting and boiling points of cetyldimethylamine, including standardized experimental protocols for their determination and a summary of its key characteristics.

Physicochemical Data

The melting and boiling points of cetyldimethylamine are crucial parameters for its application in research and industrial settings. A summary of these properties is presented below.

Property	Value	Conditions
Melting Point	10-12 °C	Atmospheric Pressure
Boiling Point	300-320 °C	Atmospheric Pressure
Boiling Point	148 °C	2 mmHg



Experimental Protocols for Physicochemical Characterization

Precise and reproducible determination of melting and boiling points is fundamental to the characterization of chemical substances. While specific experimental documentation for cetyldimethylamine is not readily available in the public domain, its properties are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a substance like cetyldimethylamine, which has a low melting point, the capillary method is a common and accurate technique.

Principle: A small, powdered sample of the substance is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or a digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Heating medium (e.g., mineral oil)

Procedure:

- Sample Preparation: A small amount of solid cetyldimethylamine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the heating bath of the melting point apparatus.



- Heating: The heating medium is heated at a steady and slow rate, typically 1-2 °C per minute, as the melting point is approached.
- Observation: The temperature at which the first drop of liquid appears is recorded as the
 initial melting point. The temperature at which the entire sample becomes a clear liquid is
 recorded as the final melting point. The melting point is reported as a range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For high-boiling liquids like cetyldimethylamine, determination under vacuum is often necessary to prevent decomposition.

Principle: The liquid is heated, and the temperature at which it boils under a specific pressure is measured. The dynamic method, as described in OECD Guideline 103, is a suitable approach.

Apparatus:

- Boiling flask
- Condenser
- Thermometer (calibrated)
- Heating mantle
- Manometer (for vacuum measurements)
- Vacuum pump

Procedure:

- Apparatus Assembly: The cetyldimethylamine is placed in the boiling flask with a few boiling chips. The flask is connected to a condenser and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.
- Pressure Adjustment: The system is connected to a vacuum pump, and the pressure is reduced to the desired level, as measured by the manometer.



- · Heating: The flask is heated gently.
- Observation: The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point at the recorded pressure.

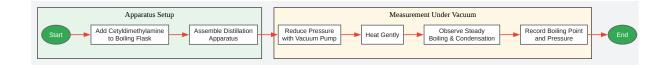
Visualized Experimental Workflows

To further elucidate the experimental procedures, the following diagrams, generated using the DOT language, illustrate the workflows for melting and boiling point determination.



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Caption: Workflow for Melting Point Determination by the Capillary Method.



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Caption: Workflow for Boiling Point Determination Under Vacuum.

Applications and Relevance in Drug Development







Cetyldimethylamine primarily functions as a cationic surfactant, emulsifier, and chemical intermediate. Its amphiphilic nature, with a long hydrophobic cetyl chain and a hydrophilic dimethylamine headgroup, allows it to modify surface tension and facilitate the mixing of immiscible liquids.

In the context of drug development, while cetyldimethylamine itself is not typically an active pharmaceutical ingredient (API), its derivatives and related fatty amines can play several roles:

- Excipients: As emulsifiers and solubilizing agents in formulations of poorly water-soluble drugs.
- Permeation Enhancers: The surfactant properties can be utilized to enhance the absorption of drugs across biological membranes.
- Synthesis of Quaternary Ammonium Compounds: Cetyldimethylamine is a precursor for the synthesis of quaternary ammonium compounds (quats), which have broad applications as antimicrobial agents and disinfectants.

The precise melting and boiling points are critical for these applications, influencing storage conditions, manufacturing processes (e.g., melt-emulsification), and the stability of final formulations.

Conclusion

The melting and boiling points of cetyldimethylamine are fundamental physicochemical parameters that underpin its industrial and research applications. Accurate determination of these properties, using standardized protocols, is essential for quality control, process development, and formulation science. While direct experimental details for this specific compound are not widely published, adherence to established methods, such as those from the OECD, ensures reliable and comparable data for researchers and drug development professionals.

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